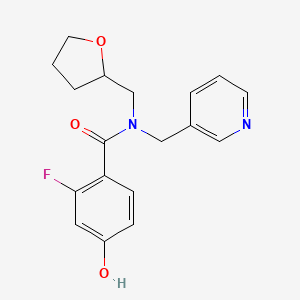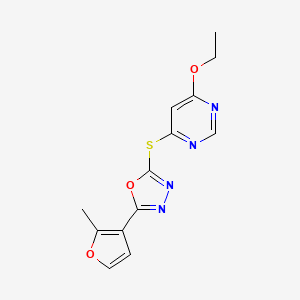
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone, also known as DTBM-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone acts as a competitive antagonist of the glycine receptor α3 subtype. This means that it binds to the receptor site and prevents the binding of glycine, which is the natural ligand for the receptor. By inhibiting the activity of the α3 subtype, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone selectively inhibits the α3 subtype of glycine receptors, with little to no effect on other subtypes. In vivo studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes, such as pain perception, locomotor activity, and anxiety-like behavior.
実験室実験の利点と制限
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has several advantages for lab experiments, including its selectivity for the α3 subtype of glycine receptors, its potency, and its ability to modulate inhibitory neurotransmission. However, there are also limitations to its use, such as its potential off-target effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone. One potential direction is to further investigate its mechanism of action and potential off-target effects. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Additionally, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone could be used as a tool for studying the role of glycine receptors in various physiological and pathological processes.
合成法
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2,3,6-trifluorophenylacetic acid with thionyl chloride to form 2,3,6-trifluorophenylacetyl chloride. The second step involves the reaction of 3,3-dimethylmorpholine with sodium hydride to form the sodium salt of 3,3-dimethylmorpholine, which is then reacted with 2,3,6-trifluorophenylacetyl chloride to form (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone.
科学的研究の応用
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has potential applications in scientific research as a tool for studying ion channels. Specifically, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to selectively inhibit the glycine receptor α3 subtype, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. By selectively inhibiting this subtype, researchers can better understand the role of glycine receptors in various physiological and pathological processes.
特性
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-13(2)7-19-6-5-17(13)12(18)10-8(14)3-4-9(15)11(10)16/h3-4H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGASVZEUZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C(C=CC(=C2F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7633133.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)

![2,3,6-trifluoro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7633179.png)